(Cyclohexylmethyl)(2-methylbutan-2-YL)amine
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Overview
Description
(Cyclohexylmethyl)(2-methylbutan-2-YL)amine is an organic compound with the molecular formula C12H25N and a molecular weight of 183.3336 . This compound is characterized by the presence of a cyclohexylmethyl group and a 2-methylbutan-2-yl group attached to an amine functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohexylmethyl)(2-methylbutan-2-YL)amine typically involves the reaction of cyclohexylmethyl chloride with 2-methylbutan-2-amine under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
(Cyclohexylmethyl)(2-methylbutan-2-YL)amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
(Cyclohexylmethyl)(2-methylbutan-2-YL)amine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Cyclohexylmethyl)(2-methylbutan-2-YL)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylmethylamine: Similar structure but lacks the 2-methylbutan-2-yl group.
2-Methylbutan-2-ylamine: Similar structure but lacks the cyclohexylmethyl group.
N-Methylcyclohexylamine: Contains a methyl group instead of the 2-methylbutan-2-yl group.
Uniqueness
(Cyclohexylmethyl)(2-methylbutan-2-YL)amine is unique due to the presence of both cyclohexylmethyl and 2-methylbutan-2-yl groups, which confer distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C12H25N |
---|---|
Molecular Weight |
183.33 g/mol |
IUPAC Name |
N-(cyclohexylmethyl)-2-methylbutan-2-amine |
InChI |
InChI=1S/C12H25N/c1-4-12(2,3)13-10-11-8-6-5-7-9-11/h11,13H,4-10H2,1-3H3 |
InChI Key |
SHFVUSPIFQFAHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCC1CCCCC1 |
Origin of Product |
United States |
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